
4,6-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family Indole derivatives are known for their diverse biological activities and significant roles in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of 4,6-dichloro-2-nitrophenylhydrazine with ethyl acetoacetate in the presence of a base, followed by reduction and hydrolysis steps . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
4,6-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxyindole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various hydroxyindole derivatives.
科学的研究の応用
4,6-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other indole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,6-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-hydroxyindole
- 4,6-Dichloro-3-methoxyindole
- 4,6-Dichloro-3-aminoindole
Uniqueness
4,6-Dichloro-3-hydroxy-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
分子式 |
C8H5Cl2NO2 |
|---|---|
分子量 |
218.03 g/mol |
IUPAC名 |
4,6-dichloro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5Cl2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2,7,12H,(H,11,13) |
InChIキー |
CLGNFAPYTVYUJP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1NC(=O)C2O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-ethylpyrazolo[1,5-a]pyrazine](/img/structure/B13193705.png)
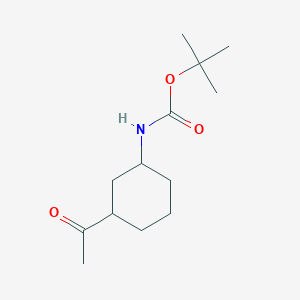
![4-[(2-Methoxyethyl)amino]benzene-1-carbothioamide](/img/structure/B13193733.png)
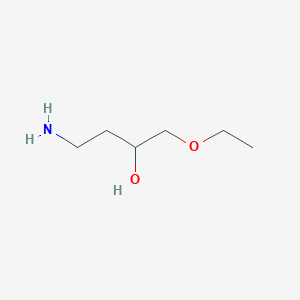

![[2-(Bromomethyl)butyl]trimethylsilane](/img/structure/B13193761.png)
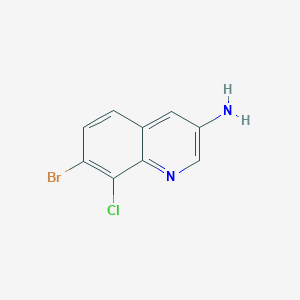

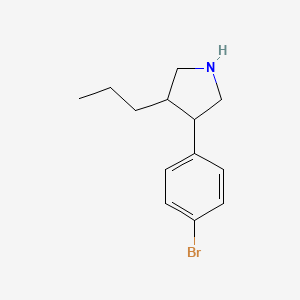
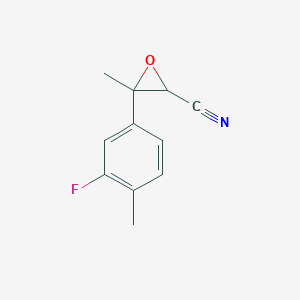
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4-methylpentanoic acid](/img/structure/B13193793.png)

![[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13193797.png)

